4-((2-Methylthiazol-4-Yl)Methyl)Decahydro-[1,4]Oxazino[3,2-D]Azepine
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Overview
Description
4-((2-Methylthiazol-4-Yl)Methyl)Decahydro-[1,4]Oxazino[3,2-D]Azepine is a complex heterocyclic compound featuring a thiazole ring fused with an oxazino-azepine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Methylthiazol-4-Yl)Methyl)Decahydro-[1,4]Oxazino[3,2-D]Azepine typically involves multi-step organic synthesis. A common approach includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.
Attachment of the Thiazole to the Azepine: The thiazole derivative is then reacted with a decahydro-azepine precursor under conditions that promote nucleophilic substitution, often using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide.
Cyclization to Form the Oxazino Ring: The intermediate is subjected to cyclization conditions, typically involving an acid catalyst to form the oxazino ring, completing the structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalyst Optimization: Using specific catalysts to improve reaction rates and selectivity.
Purification Techniques: Employing advanced chromatographic methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones.
Reduction: The compound can be reduced at various positions, particularly the thiazole ring, using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiazole ring, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysts: Potential use in catalytic processes due to its unique structure.
Biology and Medicine
Pharmacological Research: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Biological Probes: Used in studies to understand biological pathways and mechanisms.
Industry
Material Science:
Mechanism of Action
The mechanism by which 4-((2-Methylthiazol-4-Yl)Methyl)Decahydro-[1,4]Oxazino[3,2-D]Azepine exerts its effects is likely related to its ability to interact with biological macromolecules. The thiazole ring can engage in π-π stacking interactions, while the oxazino-azepine structure may facilitate binding to specific protein targets, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-methylthiazole, which share the thiazole ring but lack the fused oxazino-azepine structure.
Oxazino Compounds: Compounds such as oxazino[3,2-d]azepine derivatives, which share the core structure but differ in substituents.
Uniqueness
4-((2-Methylthiazol-4-Yl)Methyl)Decahydro-[1,4]Oxazino[3,2-D]Azepine is unique due to its fused heterocyclic structure, combining a thiazole ring with an oxazino-azepine system. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[(2-methyl-1,3-thiazol-4-yl)methyl]-3,4a,5,6,7,8,9,9a-octahydro-2H-[1,4]oxazino[2,3-d]azepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS/c1-10-15-11(9-18-10)8-16-6-7-17-13-3-5-14-4-2-12(13)16/h9,12-14H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRUEONTSMDGPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCOC3C2CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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